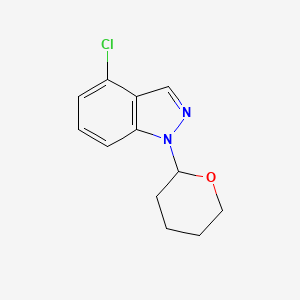

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGIVPTZAMUOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735597 | |

| Record name | 4-Chloro-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137278-45-5 | |

| Record name | 4-Chloro-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDAZOLE DERIVATIVE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The indazole ring system is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[1] Specifically, derivatives of chloroindazole have emerged as compounds of significant interest, demonstrating potential in treating chronic autoimmune diseases like multiple sclerosis.[3][4] These molecules often function as selective estrogen receptor β (ERβ) ligands, promoting remyelination and modulating immune responses, thereby addressing both the neurodegenerative and inflammatory aspects of the disease.[5][6]

This guide provides a comprehensive, in-depth technical overview of a reliable and efficient two-step synthesis pathway for this compound. This compound serves as a crucial intermediate, where the tetrahydropyranyl (THP) group acts as a robust protecting group, enabling selective functionalization at other positions of the indazole core before its facile removal. The synthesis is broken down into its core components, explaining the causal mechanisms behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule is logically approached in two primary stages: first, the construction of the core heterocyclic system, 4-Chloro-1H-indazole, followed by the strategic protection of the N-1 position.

Retrosynthetic Plan:

The target molecule can be disconnected at the N-C bond of the pyran ring, revealing the two key synthons: the 4-Chloro-1H-indazole core and the tetrahydropyranyl (THP) protecting group, which is derived from 3,4-dihydro-2H-pyran (DHP). The 4-Chloro-1H-indazole itself is synthesized from a substituted aniline precursor, 3-chloro-2-methylaniline, via a diazotization and intramolecular cyclization reaction.

Caption: Retrosynthetic analysis of the target compound.

The tetrahydropyranyl (THP) group is an ideal choice for protecting the indazole nitrogen. It is introduced under mild acidic conditions, is stable to a wide array of reagents (including organometallics, hydrides, and basic conditions), and can be readily removed with dilute acid, ensuring orthogonality with other potential protecting groups.[7][8]

Part 1: Synthesis of the 4-Chloro-1H-indazole Core

The foundational step is the creation of the bicyclic indazole system. An efficient and scalable method involves the diazotization of 3-chloro-2-methylaniline, followed by an in-situ intramolecular cyclization.[9][10] This classic transformation is a cornerstone of heterocyclic chemistry.

Causality and Mechanistic Insight

The reaction proceeds via several key stages. First, the starting aniline is acetylated to form an acetanilide, which modulates its reactivity. This intermediate then reacts with a nitrosating agent, such as isoamyl nitrite or tert-butyl nitrite, under acidic conditions (provided by acetic anhydride) to form a diazonium species. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic indazole ring. Finally, the acetyl group is hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the free N-H indazole.[10] The use of tert-butyl nitrite and sodium hydroxide is often preferred for large-scale synthesis due to lower cost and more straightforward workup compared to isoamyl nitrite and lithium hydroxide, respectively.[10]

Experimental Protocol: Synthesis of 4-Chloro-1H-indazole

The following protocol is adapted from established literature procedures.[9][10]

Caption: Workflow for the synthesis of 4-Chloro-1H-indazole.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-methylaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 1 hour.

-

Cyclization: Heat the reaction mixture to 60 °C.

-

Add isoamyl nitrite (18.9 mL, 141 mmol) and continue stirring at 60 °C overnight.

-

Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), add water (75 mL) and tetrahydrofuran (THF, 150 mL) and cool the mixture to 0 °C.

-

Carefully add lithium hydroxide (LiOH, 20.7 g, 494 mmol) and stir vigorously at 0 °C for 3 hours to effect hydrolysis of the N-acetyl group.

-

Add water (200 mL) and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (1 x 300 mL, then 1 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[9] The product can be used in the next step without further purification.

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 3-chloro-2-methylaniline | 141.60 | 9.95 g | 70.6 | 1.0 |

| Potassium Acetate | 98.14 | 8.3 g | 84.7 | 1.2 |

| Acetic Anhydride | 102.09 | 20.0 mL | 212 | 3.0 |

| Isoamyl Nitrite | 117.15 | 18.9 mL | 141 | 2.0 |

| Lithium Hydroxide | 23.95 | 20.7 g | 494 | 7.0 |

Part 2: N-1 Tetrahydropyranylation

With the indazole core in hand, the next step is the installation of the THP protecting group. This reaction is a classic example of an acid-catalyzed addition to an enol ether (DHP).

Causality and Mechanistic Insight

The mechanism for THP protection is well-established.[7] The acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) protonates the double bond of 3,4-dihydro-2H-pyran (DHP). This generates a resonance-stabilized oxocarbenium ion, which is highly electrophilic. The nucleophilic N-1 nitrogen of the indazole then attacks this cation. A final deprotonation step regenerates the acid catalyst and yields the N-1 protected product.

Caption: Mechanism for acid-catalyzed THP protection of indazole.

A critical consideration for unsymmetrical heterocycles like indazole is regioselectivity. Alkylation can occur at either the N-1 or N-2 position. For indazoles, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. Under the equilibrating conditions of acid catalysis, the reaction strongly favors the formation of the more stable N-1 substituted product.[11]

Experimental Protocol: N-1 Tetrahydropyranylation

This generalized protocol is effective for the N-protection of indazoles.[7][12]

-

Reaction Setup: Dissolve 4-chloro-1H-indazole (e.g., 1.0 g, 6.55 mmol) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 20 mL) in a round-bottom flask.

-

Add 3,4-dihydro-2H-pyran (DHP) (0.83 g, 9.83 mmol, 1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 62 mg, 0.33 mmol, 0.05 equivalents).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 15 mL).

-

Extract the product with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Reagent Summary Table:

| Reagent | Molar Mass ( g/mol ) | Amount Used (Example) | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 4-Chloro-1H-indazole | 152.58 | 1.0 g | 6.55 | 1.0 |

| 3,4-Dihydro-2H-pyran | 84.12 | 0.83 g | 9.83 | 1.5 |

| p-TsOH·H₂O | 190.22 | 62 mg | 0.33 | 0.05 |

Characterization and Deprotection

The final product, with CAS number 1137278-45-5, is typically characterized by standard analytical techniques.[13][14] ¹H NMR spectroscopy will confirm the presence of the THP group (characteristic signals between 1.5-4.0 ppm and a distinct signal for the anomeric proton around 5.5-6.0 ppm) and the aromatic protons of the indazole core.[9] Mass spectrometry should show a molecular ion peak corresponding to the expected mass (C₁₂H₁₃ClN₂O, MW: 236.70 g/mol ).[13]

Should the synthetic route require, the THP group can be efficiently removed to unmask the N-H functionality. This is typically achieved by stirring the protected compound in an alcoholic solvent (like methanol or ethanol) with a catalytic amount of acid (e.g., p-TsOH, HCl, or TFA) at room temperature.[7][15] Alternative non-aqueous methods using reagents like lithium chloride in wet DMSO have also been reported.[16]

Conclusion

The synthesis of this compound is a robust and straightforward two-step process that is highly applicable in a drug discovery setting. The initial formation of the 4-chloro-1H-indazole scaffold via diazotization and cyclization provides the core structure, while the subsequent acid-catalyzed tetrahydropyranylation offers a reliable method for protecting the reactive N-1 position. This strategy yields a valuable and versatile building block, poised for further elaboration in the development of novel indazole-based therapeutic agents.

References

-

Zhan, Y., Ding, X., Wang, H., Yu, H., & Ren, F. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153. Available at: [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved January 4, 2026, from [Link]

-

Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. Available at: [Link]

-

Collot, M., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]

-

Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038-6039. Available at: [Link]

-

Albericio, F., & Kruger, H. G. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. Available at: [Link]

-

Kumar, A., & Kumar, V. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

El-Gokha, A. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27293-27305. Available at: [Link]

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. Available at: [Link]

-

OUCI. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Retrieved January 4, 2026, from [Link]

-

Li, W., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(10), 2368. Available at: [Link]

-

University of Illinois Urbana-Champaign. (2025). Scientists identify two compounds that could benefit people living with multiple sclerosis. Retrieved January 4, 2026, from [Link]

-

Kruger, H. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 166-176. Available at: [Link]

-

Multiple Sclerosis News Today. (2019). Chloroindazole Compounds Show Promise as MS Treatments, Mouse Study Suggests. Retrieved January 4, 2026, from [Link]

-

Moore, S. M., et al. (2019). Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis. Scientific Reports, 9(1), 875. Available at: [Link]

-

Al-Ostath, R. A., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 27(19), 6542. Available at: [Link]

-

Feri, M., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scientists identify two compounds that could benefit people living with multiple sclerosis | Department of Chemistry | Illinois [chemistry.illinois.edu]

- 4. Multiple Sclerosis Foundation - Study: Chloroindazole compounds show promise as treatments [msfocus.org]

- 5. Analogues of ERβ ligand chloroindazole exert immunomodulatory and remyelinating effects in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. This compound | 1137278-45-5 [chemicalbook.com]

- 15. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom on the indazole ring and a tetrahydropyran (THP) protecting group at the N-1 position significantly influences its chemical behavior, solubility, and potential as a scaffold in the design of novel therapeutic agents. This document synthesizes available data to offer a detailed characterization of this molecule.

Chemical Identity and Molecular Structure

This compound is a derivative of 4-chloro-1H-indazole, where the acidic proton on the indazole nitrogen is replaced by a tetrahydropyran (THP) group. This protection strategy is common in organic synthesis to mask the reactivity of the N-H group, thereby allowing for selective modifications at other positions of the indazole core.[1] The THP group also tends to enhance the solubility of the parent molecule in organic solvents.

Molecular Formula: C₁₂H₁₃ClN₂O[2]

Molecular Weight: 236.70 g/mol [3]

CAS Number: 1137278-45-5[2]

The structural representation of this compound is depicted below:

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not widely published. Therefore, some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClN₂O | [2] |

| Molecular Weight | 236.70 g/mol | [3] |

| CAS Number | 1137278-45-5 | [2] |

| Predicted pKa | -0.18 ± 0.30 | [2] |

| Predicted XLogP3-AA | 3.0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 29.5 Ų | [2] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the parent compound, 4-chloro-1H-indazole, followed by the protection of the N-1 position with a tetrahydropyran (THP) group.

Synthesis of 4-Chloro-1H-indazole

An improved and economically viable synthesis of 4-chloro-1H-indazole starts from the commercially available 3-chloro-2-methylaniline. The process involves the acetylation of the amino group, followed by a diazotization and cyclization reaction. The final step is the hydrolysis of the N-acetyl group to yield 4-chloro-1H-indazole.[4]

Caption: Synthetic pathway for 4-Chloro-1H-indazole.

N-1 Protection with Tetrahydropyran (THP)

The N-H group of 4-chloro-1H-indazole can be protected with a THP group by reacting it with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This reaction is typically carried out in an aprotic solvent.

Experimental Protocol: THP Protection of 4-Chloro-1H-indazole

-

Dissolution: Dissolve 4-chloro-1H-indazole in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of DHP: Add a slight excess (1.1-1.5 equivalents) of 3,4-dihydro-2H-pyran to the solution.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring and the aliphatic protons of the THP group. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 4-chloro substitution pattern. The anomeric proton of the THP group, adjacent to both the nitrogen and the oxygen atoms, will typically appear as a downfield multiplet.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the indazole core and the THP ring. The carbon attached to the chlorine atom will be influenced by its electron-withdrawing nature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) corresponding to the exact mass of the molecule is expected. Common fragmentation pathways for N-THP protected heterocycles involve the cleavage of the THP ring. A significant fragment would likely correspond to the loss of the THP group (C₅H₉O, 85 Da) or the entire tetrahydropyran moiety as a radical cation. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Caption: Postulated fragmentation pathways in mass spectrometry.

Physical and Chemical Properties

Solubility

The introduction of the THP group generally increases the solubility of the parent indazole in a range of organic solvents. While specific quantitative solubility data is not available, it is anticipated that this compound will be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in aqueous solutions is expected to be low due to its lipophilic nature.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. The melting point of the parent compound, 4-chloro-1H-indazole, is reported to be in the range of 155-160 °C. The introduction of the bulky and flexible THP group is likely to alter the crystal packing and, consequently, the melting point.

Lipophilicity

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The predicted octanol-water partition coefficient (XLogP3-AA) of 3.0 suggests that this compound is a moderately lipophilic compound.[2] This property can be experimentally determined using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1][6]

Thermal Stability

The thermal stability of the compound can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA would provide information on the decomposition temperature, while DSC would reveal information about melting point, phase transitions, and thermal decomposition. For many organic molecules, thermal analysis is crucial for understanding their stability under various processing and storage conditions.[7]

Crystallography

The three-dimensional arrangement of atoms in the crystalline state can be determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's solid-state properties and for structure-based drug design. While no crystal structure for the title compound has been reported in the searched literature, the crystal structure of the related 4-chloro-1H-pyrazole has been determined.[8][9]

Applications and Significance

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. The 4-chloro substitution on the indazole ring can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its therapeutic efficacy. The THP-protected form of 4-chloro-1H-indazole serves as a key intermediate in the synthesis of more complex molecules, allowing for further functionalization of the indazole core.

References

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

-

Wiley-VCH 2007 - Supporting Information. Available at: [Link]

-

Efficient one-pot three-component synthesis of 2H-indazole [2,1-b] phthalazine-1,6,11(13H)-triones at room temperature - ACG Publications. Available at: [Link]

-

Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles - The Royal Society of Chemistry. Available at: [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Supporting Information - AWS. Available at: [Link]

-

MS fragmentation patterns - YouTube. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PubMed Central. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. Available at: [Link]

-

Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods - ResearchGate. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Publishing. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

4-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - Covethouse. Available at: [Link]

-

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - PubChem. Available at: [Link]

-

Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5 H)-one Derivatives - PubMed. Available at: [Link]

-

Chapter 4 Thermal analysis | Request PDF - ResearchGate. Available at: [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole - ResearchGate. Available at: [Link]

-

Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective Volume 3 - Issue 1 - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

-

Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH. Available at: [Link]

-

2H-Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

2 3 Journal of Thermal Analysis and Calorimetry An International Forum for Thermal Studies Characterization of 4-chloro-3- nitrobenzophenone crystal grown by Bridgman technique - ResearchGate. Available at: [Link]

Sources

- 1. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine [smolecule.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole mechanism of action

An In-Depth Technical Guide on the Synthetic Utility and Application of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a heterocyclic compound that has emerged as a significant synthetic intermediate in the field of medicinal chemistry. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its true value lies in its role as a versatile building block for the construction of more complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic application of this indazole derivative in the development of novel therapeutics. We will delve into its use in the synthesis of compounds targeting a range of diseases, thereby indirectly linking this intermediate to various mechanisms of action. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. The introduction of a chlorine atom at the 4-position and a tetrahydropyranyl (THP) protecting group on the indazole nitrogen enhances the synthetic utility of the core structure. The THP group provides stability during various reaction conditions and can be readily removed when needed, while the chloro-substituent offers a reactive handle for cross-coupling reactions, enabling the elaboration of the molecule into more complex structures.

This guide will focus on the practical application of this compound, moving from its synthesis to its role in the creation of compounds with defined biological targets.

Synthesis and Chemical Properties

The preparation of this compound is a critical first step for its use in further synthetic endeavors. A common and efficient method involves the protection of the indazole nitrogen of 4-chloro-1H-indazole.

General Synthetic Protocol: THP Protection of 4-Chloro-1H-indazole

The protection of the indazole nitrogen is typically achieved by reacting 4-chloro-1H-indazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. This reaction is generally high-yielding and straightforward to perform.

Experimental Protocol:

-

Dissolution: Dissolve 4-chloro-1H-indazole in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).

-

Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound as a pure compound.

Visualization of the Synthetic Pathway

Caption: Synthetic route for the THP protection of 4-chloro-1H-indazole.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound is as a key intermediate in the synthesis of compounds for various therapeutic areas. Its structure allows for strategic modifications, particularly at the 4-position, to generate libraries of potential drug candidates.

Intermediate in the Synthesis of Human Glucokinase Activators

One notable application of this compound is in the preparation of human glucokinase (GK) activators, which are investigated for the treatment of type 2 diabetes. The mechanism of action of these final compounds involves the allosteric activation of the GK enzyme, leading to increased glucose uptake and insulin secretion.

In this context, this compound serves as a scaffold where the 4-chloro group is displaced or used in a cross-coupling reaction to introduce other functional groups necessary for binding to the allosteric site of the glucokinase enzyme.

Role in the Development of Antiproliferative Agents

Patent literature also describes the use of this compound in the synthesis of compounds for the treatment of hyper-proliferative disorders, such as cancer. The synthetic strategy often involves a Suzuki or other palladium-catalyzed cross-coupling reaction at the C4 position to introduce aryl or heteroaryl moieties. These modifications are designed to create molecules that can interact with specific protein kinases or other targets involved in cell cycle regulation.

Illustrative Synthetic Workflow:

Caption: General workflow for the elaboration of the indazole intermediate.

Summary of Synthetic Utility

The table below summarizes the key transformations and the role of this compound in the synthesis of biologically relevant compounds.

| Reaction Type | Reagents and Conditions | Purpose | Resulting Core Structure | Potential Biological Target of Final Compound |

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | Introduction of an aryl or heteroaryl group at the C4 position. | 4-Aryl-1-(THP)-1H-indazole | Protein kinases, GPCRs |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., toluene) | Formation of a C-N bond at the C4 position. | 4-Amino-1-(THP)-1H-indazole | Ion channels, enzymes |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | Introduction of an alkynyl group at the C4 position. | 4-Alkynyl-1-(THP)-1H-indazole | Various enzymes and receptors |

| THP Deprotection | Strong acid (e.g., HCl) in a protic solvent (e.g., methanol) | Removal of the protecting group to reveal the N-H of the indazole for further functionalization or as a final step. | 4-Substituted-1H-indazole | Can be crucial for target engagement (e.g., hydrogen bonding) |

Conclusion

This compound is a quintessential example of a modern synthetic building block in drug discovery. While it does not possess a known mechanism of action in its own right, its strategic value is immense. The THP-protected nitrogen and the reactive C4-chloro group provide a robust and versatile platform for the synthesis of diverse libraries of indazole-based compounds. Its application in the development of molecules targeting glucokinase and various targets in oncology underscores its importance. A thorough understanding of its synthesis, reactivity, and strategic deployment is therefore essential for medicinal chemists aiming to explore the rich chemical space of indazole-based therapeutics. The continued use of this and similar intermediates will undoubtedly contribute to the discovery of novel and effective medicines.

References

There are no direct scientific publications detailing the mechanism of action of this compound itself, as it is primarily documented as a synthetic intermediate in patent literature. The following references point to its use in the synthesis of other compounds.

The Multifaceted Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide for Drug Discovery Professionals

The 1H-indazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and the synthetic tractability to introduce a variety of substituents have made it a cornerstone in the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse biological activities of substituted 1H-indazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven experimental methodologies, and mechanistic insights to catalyze further innovation in this promising area of medicinal chemistry.

I. Anticancer Activity: Targeting the Engines of Malignancy

Substituted 1H-indazole derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways that drive tumor growth, proliferation, and survival.[1][2] Notably, several indazole-based drugs, including Pazopanib and Axitinib, are already in clinical use for treating various cancers.[3]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1H-indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

1. Targeting the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[4] Several 1H-indazole derivatives have been developed as potent inhibitors of key kinases within this pathway.[5]

Figure 2: Proposed mechanism of apoptosis induction by 1H-indazole derivatives.

B. Quantitative Anticancer Activity Data

The antiproliferative activity of substituted 1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6][7][8] |

| 6o | HEK-293 (Normal Kidney Cells) | 33.2 | [6][7][8] |

| 5k | Hep-G2 (Hepatoma) | 3.32 | [9] |

| 2f | 4T1 (Breast Cancer) | 0.23 | [10] |

| 2f | HepG2 (Hepatoma) | 0.80 | [10] |

| 2f | MCF-7 (Breast Cancer) | 0.34 | [10] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 | [11] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation. [8][9] Materials:

-

Substituted 1H-indazole derivatives

-

Human cancer cell lines (e.g., K562, A549, PC-3, HepG2) [9]* Normal human cell line (e.g., HEK-293) for cytotoxicity assessment [8]* 5-Fluorouracil (5-Fu) as a positive control [8]* Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1H-indazole derivatives (typically ranging from 0.625 to 10 µM) for 48 hours. [9]Include a vehicle control (DMSO) and a positive control (5-Fu).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

Figure 3: Workflow for the MTT assay.

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. [12]Substituted 1H-indazole derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [12]

A. Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [12]Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Computational studies and in vivo experiments have shown that 1H-indazole derivatives can act as COX-2 inhibitors. [12]

B. In Vivo Anti-inflammatory Activity Data

The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Indomethacin (Standard) | 10 | 57.66 (at 4h) | [3] |

| Compound 1 | 200 | 96.31 (at 4h) | [3] |

| Compound 3 | 200 | 99.69 (at 4h) | [3] |

Note: Compounds 1 and 3 are benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine, included for comparative purposes of high-efficacy anti-inflammatory agents in a similar assay.

C. Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model assesses the ability of a compound to reduce acute inflammation. [13] Materials:

-

Wistar rats

-

Substituted 1H-indazole derivatives

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

-

Compound Administration: Administer the test compounds and the standard drug to different groups of rats (typically orally or intraperitoneally). A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized edema. [13]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

III. Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted 1H-indazole derivatives have shown promising activity against a range of bacteria and fungi. [14][15]

A. Spectrum of Activity

1H-indazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. [14]

B. Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. [16]

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indazole-1,2,3-triazolyl-1,3,4-oxadiazole derivative 61 | S. pneumoniae (Gram-positive) | 4.0 | [14] |

| Indazole derivative 2 | E. faecalis | - | [17] |

| Indazole derivative 5 | S. aureus, S. epidermidis | 64-128 | [17]|

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [18][19] Materials:

-

Substituted 1H-indazole derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., ciprofloxacin, vancomycin, nystatin) [20] Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the 1H-indazole derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. Substituted 1H-indazole derivatives have emerged as a promising class of compounds with neuroprotective properties. [21][22]

A. Mechanism of Action: MAO-B Inhibition and Antioxidant Effects

One of the key mechanisms underlying the neuroprotective effects of some 1H-indazole derivatives is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. [21]By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease. Additionally, some derivatives exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage. [23]

B. In Vitro Neuroprotective Activity Data

The neuroprotective potential of these compounds can be assessed in cell-based assays using neurotoxins to induce neuronal damage.

| Compound ID | Assay | IC50 (nM) | Reference |

| Compound 20 | hMAO-B Inhibition | 52 | [21] |

C. Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA-Induced Neurotoxicity)

The 6-hydroxydopamine (6-OHDA) induced neurotoxicity model in SH-SY5Y neuroblastoma cells is a common in vitro model for Parkinson's disease research. [22] Materials:

-

SH-SY5Y human neuroblastoma cells

-

Substituted 1H-indazole derivatives

-

6-hydroxydopamine (6-OHDA)

-

Cell culture reagents

-

Reagents for cell viability assays (e.g., MTT)

-

Antibodies for Western blotting (e.g., anti-Bax, anti-cleaved caspase-3) [22] Procedure:

-

Cell Culture: Culture and maintain SH-SY5Y cells in appropriate conditions.

-

Pre-treatment: Pre-treat the cells with different concentrations of the 1H-indazole derivatives for a specific duration.

-

Induction of Neurotoxicity: Expose the cells to 6-OHDA to induce neurotoxicity.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using the MTT assay.

-

Apoptosis: Assess apoptosis by measuring the levels of pro-apoptotic proteins like Bax and cleaved caspase-3 using Western blotting. [22]5. Data Analysis: Determine the extent of neuroprotection conferred by the 1H-indazole derivatives by comparing the results from treated and untreated cells.

-

V. Conclusion and Future Directions

Substituted 1H-indazole derivatives represent a versatile and highly promising scaffold in drug discovery, with demonstrated efficacy across a broad spectrum of therapeutic areas. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this field should focus on leveraging structure-activity relationship (SAR) studies to design next-generation derivatives with enhanced potency, selectivity, and safety profiles. Furthermore, the exploration of novel biological targets and the use of advanced drug delivery systems will undoubtedly expand the therapeutic applications of this remarkable class of compounds.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2023). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 20(5), 581-588.

- Rullo, M., La Spada, G., Miniero, D. V., Gottinger, A., Catto, M., Delre, P., ... & Pisani, L. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 253, 115352.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023).

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686.

- Singh, A., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Biomolecular Structure and Dynamics, 40(14), 6339-6365.

- Wang, S., Shi, J., Wang, X., Mu, H., Wang, X., Xu, K., ... & Chen, S. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 43, 116269.

- Wang, S., Shi, J., Wang, X., Mu, H., Wang, X., Xu, K., ... & Chen, S. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.

- Krol, E., Rownicka-Zubik, J., & Szterk, A. (2021).

-

ResearchGate. (n.d.). inhibition (%I) of inflammation by carrageenan induced rat paw edema. Retrieved from [Link]

- Nanaware, R., Shinde, P., Mahale, S., Gunjal, S., & Jadhav, A. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. International Journal of Applied Pharmaceutics, 1-8.

- Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.

- Di Mola, A., De Vita, D., Iovine, V., Gesto, D., Peduto, A., D'Errico, S., ... & Troncone, L. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2533.

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687.

- Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, A. A. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 17(1), 118.

-

ResearchGate. (n.d.). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. Retrieved from [Link]

- Shchulkin, A. V., & Deryabina, O. I. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Medicina, 59(6), 1109.

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity in carrageenan-induced paw edema in rats.... Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Wang, S., Shi, J., Wang, X., Mu, H., Wang, X., Xu, K., ... & Chen, S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6599.

- Wang, S., Shi, J., Wang, X., Mu, H., Wang, X., Xu, K., ... & Chen, S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6599.

-

ResearchGate. (n.d.). Antibacterial activity data in MIC (µg/mL). Retrieved from [Link]

- Nanaware, R., Shinde, P., Mahale, S., Gunjal, S., & Jadhav, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(35), 24681-24706.

-

ResearchGate. (n.d.). In vitro antimicrobial activity (MIC μg/ml) of synthetic compounds against various bacterial strains a. Retrieved from [Link]

- Shchulkin, A. V., & Deryabina, O. I. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.

- Kusanur, R. A., & Mahesh, R. A. (2013). SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES. International Journal of Life science and Pharma Research, 3(2), L-6.

- Saylam, M., Tarikogullari, A. H., Yılmaz, S., & Ballar Kırmızıbayrak, P. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 22(3), 345-353.

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial susceptibility testing protocols. CRC press.

-

Ex-Pharm Software. (2022, September 11). Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method [Video]. YouTube. [Link]

- Li, J., Wang, Y., Chen, Z., Li, Y., Wang, Y., & Zhang, J. (2022). Discovery of 1, 2, 4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. Bioorganic chemistry, 127, 106096.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. youtube.com [youtube.com]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. apec.org [apec.org]

- 19. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]

- 20. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]

- 22. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyranyl (THP) Group in Indazole Synthesis: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Intricacies of Indazole Functionalization

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthesis and subsequent functionalization, however, present a significant challenge, primarily centered on the regioselective substitution of the two nitrogen atoms within the pyrazole ring. The indazole anion exists as a resonance hybrid, making it an ambident nucleophile susceptible to attack at both N1 and N2.[1][3] This often leads to mixtures of regioisomers, complicating purification and reducing yields. To overcome this hurdle, a robust protecting group strategy is not merely advantageous; it is often essential. This guide provides a deep dive into the utility of the tetrahydropyranyl (THP) protecting group in indazole synthesis, offering field-proven insights into its application, mechanistic underpinnings, and strategic deployment in complex synthetic routes.

The Strategic Imperative for N-Protection in Indazole Synthesis

The two nitrogen atoms of the indazole ring, while both nucleophilic, exhibit distinct electronic and steric environments. The N1 position is generally considered to be the thermodynamic sink, leading to the more stable 1H-indazole tautomer.[1][3] Conversely, the N2 position is often the site of kinetic control in alkylation reactions.[4] This delicate balance is further influenced by substituents on the indazole core and the reaction conditions employed. Without a protecting group, achieving regioselectivity in subsequent reactions, such as alkylations, arylations, or metallations, can be exceedingly difficult.

A protecting group serves as a temporary molecular "mask," deactivating one nitrogen atom to direct reactivity towards the other, or to protect the N-H bond from incompatible reagents. An ideal protecting group for indazole synthesis should possess the following characteristics:

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the indazole core or other functional groups.

-

Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic transformations.

-

Influence on Regioselectivity: The choice of protecting group can profoundly influence the regiochemical outcome of subsequent reactions.

-

Minimal Electronic Perturbation: In some cases, a protecting group that does not significantly alter the electronic nature of the indazole ring is desirable.

The THP group, a simple cyclic acetal, emerges as a compelling candidate that fulfills many of these criteria.

The THP Group: A Versatile Tool for the Synthetic Chemist

The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and, pertinently for this guide, for the N-H of various heterocycles.[5][6] Its popularity stems from a combination of low cost, straightforward introduction, and well-defined deprotection protocols.[5][6]

Mechanism of THP Protection

The introduction of the THP group proceeds via an acid-catalyzed reaction of the indazole with 3,4-dihydro-2H-pyran (DHP). The mechanism, illustrated below, involves the protonation of the double bond in DHP to form a resonance-stabilized oxocarbenium ion. This electrophilic species is then attacked by the nucleophilic nitrogen of the indazole, followed by deprotonation to yield the N-THP-protected indazole.

Caption: Mechanism of acid-catalyzed THP protection of indazole.

Mechanism of THP Deprotection

The removal of the THP group is essentially the reverse of the protection step and is achieved under acidic conditions.[7] Protonation of the acetal oxygen renders the C-O bond labile, leading to the formation of the same resonance-stabilized oxocarbenium ion and the free indazole. The oxocarbenium ion is then quenched by a nucleophile, typically water or an alcohol solvent.

Caption: Mechanism of acid-catalyzed deprotection of N-THP-indazole.

Regioselectivity in THP Protection of Indazoles: A Matter of Control

As with other alkylating agents, the reaction of indazoles with DHP can potentially yield both N1- and N2-THP protected isomers. However, the regiochemical outcome can often be directed by careful selection of reaction conditions.

-

Thermodynamic Control for N1-Selectivity: In general, the N1-substituted indazole is the thermodynamically more stable isomer.[1][3][8] Therefore, conditions that allow for equilibration, such as longer reaction times or the use of certain acid catalysts, tend to favor the formation of the N1-THP-indazole.[8]

-

Kinetic Control for N2-Selectivity: While less common for THP protection, conditions that favor kinetic control, such as the use of strong, non-coordinating bases at low temperatures with a subsequent quenching with an electrophile, can lead to the N2-isomer. However, for the direct acid-catalyzed reaction with DHP, thermodynamic control is more prevalent. Mildly acidic conditions have been reported to favor N2 protection in some instances.[8]

Comparative Analysis: THP vs. Other N-Protecting Groups for Indazoles

The choice of a protecting group is a critical strategic decision in a synthetic campaign. The following table provides a comparative overview of the THP group against other commonly used N-protecting groups for indazoles.

| Protecting Group | Introduction Conditions | Deprotection Conditions | Advantages | Disadvantages |

| THP (Tetrahydropyranyl) | DHP, acid catalyst (e.g., PTSA, MsOH) in CH2Cl2, THF, or water with surfactant.[5] | Mild acid (e.g., PTSA, HCl, AcOH) in an alcohol or aqueous THF.[6] | Low cost, easy to introduce and remove, stable to bases, organometallics, and reducing agents.[5][6] | Creates a new stereocenter, leading to diastereomers; labile to strong acids. |

| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH, DIPEA) in an aprotic solvent.[9] | Fluoride source (e.g., TBAF) or strong acid.[9] | Stable to a wide range of conditions, can direct C3-lithiation.[9] | More expensive than THP, deprotection with fluoride can be problematic with other silyl groups. |

| Boc (tert-Butoxycarbonyl) | Boc2O, base (e.g., DMAP, Et3N) in an aprotic solvent. | Strong acid (e.g., TFA) or thermolysis.[10] | Easy to introduce, generally stable to bases and nucleophiles. | Electron-withdrawing nature can affect reactivity; labile to strong acids. |

| Ts (Tosyl) | Ts-Cl, base (e.g., pyridine, Et3N). | Strong acid, reducing agents (e.g., Na/NH3). | Very stable to a wide range of conditions. | Harsh deprotection conditions can limit its applicability. |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific indazole substrate.

Protocol for N1-THP Protection of 3-Iodo-6-nitroindazole

This protocol is adapted from a patented procedure and demonstrates the N1-selective protection of a functionalized indazole.[11]

Materials:

-

3-Iodo-6-nitroindazole

-

3,4-Dihydro-2H-pyran (DHP)

-

Methanesulfonic acid (MsOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-iodo-6-nitroindazole in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of methanesulfonic acid.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Protocol for Deprotection of N-THP-Indazole

This general protocol for THP ether cleavage can be adapted for N-THP indazoles.[8]

Materials:

-

N-THP-protected indazole

-

p-Toluenesulfonic acid monohydrate (PTSA·H2O)

-

Methanol or 2-Propanol

-

Water

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-THP-protected indazole in methanol or 2-propanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the deprotected indazole.

Strategic Application of THP Protection in a Multi-Step Synthesis

The true value of a protecting group is demonstrated in its ability to enable complex molecular transformations. The following hypothetical synthetic workflow illustrates the strategic use of the THP group in the synthesis of a functionalized indazole derivative, for instance, in a Suzuki cross-coupling reaction.

Caption: Workflow for the synthesis of an aryl-indazole using THP protection.

In this sequence, the THP group masks the N-H proton of the bromo-indazole, preventing interference with the palladium catalyst and the basic conditions typically employed in Suzuki cross-coupling reactions.[11] After the successful carbon-carbon bond formation, the THP group is readily removed under mild acidic conditions to furnish the desired N-unsubstituted aryl-indazole.

Conclusion: The THP Group as a Reliable Ally in Indazole Chemistry

The tetrahydropyranyl protecting group, while classic, remains a highly relevant and effective tool in the synthesis of complex indazole derivatives. Its low cost, ease of handling, and predictable reactivity make it an attractive choice for both academic research and industrial drug development. By understanding the mechanistic principles of its installation and removal, and by carefully considering the reaction conditions to control regioselectivity, the THP group can be a reliable ally in navigating the synthetic challenges posed by the indazole scaffold. This guide has provided a comprehensive overview to empower researchers to confidently and strategically employ the THP protecting group in their pursuit of novel indazole-based molecules with therapeutic potential.

References

-

Zhan, Y., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(22), 2150-2153. [Link]

-

ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

- Google Patents. (2006). Methods for preparing indazole compounds. WO2006048745A1.

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1837–1847. [Link]

-

Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

-

Jadhav, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

-

Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Zhang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]

-

Wang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. [Link]

-

Blakemore, D. C., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(48), 6693-6696. [Link]

-

Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

-

ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?[Link]

-

ResearchGate. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. [Link]

-

Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]

-

Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1050. [Link]

-

Wang, C., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 56(64), 9171-9174. [Link]

-

Mondal, S., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Molecular Structure. [Link]

-

Laxman, G., et al. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. RASAYAN Journal of Chemistry, 14(4), 2568-2573. [Link]

-

ResearchGate. (2010). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

-

International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 1137278-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its indazole core is a "privileged scaffold," meaning it is a structural motif that is recurrent in bioactive compounds and approved drugs.[1][2] The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is known to interact with a variety of biological targets.[1][2] The addition of a tetrahydropyran (THP) group at the N1 position serves as a protecting group, which can be crucial in multi-step organic syntheses. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 4-chloro-1H-indazole, is provided in the table below.

| Property | This compound | 4-Chloro-1H-indazole |

| CAS Number | 1137278-45-5[3] | 13096-96-3[4] |

| Molecular Formula | C₁₂H₁₃ClN₂O[3] | C₇H₅ClN₂[4] |

| Molecular Weight | 236.70 g/mol [3] | 152.58 g/mol [4] |

| Appearance | Predicted: White to off-white solid | Orange solid[5] |

| Melting Point | Not available | 155-160 °C[4] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in organic solvents. |

Synthesis and Purification